molecular formula C15H12ClF3N2O3 B3004105 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1797724-17-4

2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide

Cat. No. B3004105
CAS RN: 1797724-17-4
M. Wt: 360.72
InChI Key: UKWJKEQQNUDMHI-UHFFFAOYSA-N
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Description

2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has gained significant attention in the scientific community due to its potential therapeutic applications for cystic fibrosis (CF) and other diseases associated with CFTR dysfunction.

Scientific Research Applications

2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in CF and other diseases associated with CFTR dysfunction. CF is a genetic disease caused by mutations in the CFTR gene, which encodes for the CFTR protein. CFTR is a chloride channel that regulates the movement of salt and water across cell membranes. Mutations in CFTR result in the production of a faulty protein that leads to a buildup of thick, sticky mucus in the lungs, pancreas, and other organs.
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide has been shown to inhibit the activity of the CFTR protein, which can help to reduce the production of mucus in CF patients. In addition to CF, 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide has also been studied for its potential applications in other diseases such as polycystic kidney disease, secretory diarrhea, and pancreatic insufficiency.

Mechanism of Action

2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide works by binding to a specific site on the CFTR protein, which prevents the protein from functioning properly. Specifically, 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide binds to the nucleotide-binding domain 1 (NBD1) of the CFTR protein, which is responsible for ATP hydrolysis and channel gating. By inhibiting the activity of NBD1, 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide prevents the CFTR protein from opening and closing properly, which reduces the amount of salt and water that is transported across cell membranes.
Biochemical and Physiological Effects
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide can reduce the activity of the CFTR protein in a dose-dependent manner. In vivo studies have shown that 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide can reduce the production of mucus in CF patients and improve lung function.

Advantages and Limitations for Lab Experiments

2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide has several advantages for lab experiments. First, it is a small molecule inhibitor that can be easily synthesized and purified. Second, it has a high affinity for the CFTR protein, which makes it a potent inhibitor. Third, it has been extensively studied in vitro and in vivo, which provides a wealth of information for researchers.
However, 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide also has some limitations for lab experiments. First, it is a non-specific inhibitor that can bind to other proteins in addition to CFTR. Second, it can have off-target effects that can complicate data interpretation. Third, it has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide research. First, researchers could investigate the potential of 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide as a therapeutic agent for CF and other diseases associated with CFTR dysfunction. Second, researchers could explore the structure-activity relationship of 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide to identify more potent and specific inhibitors of the CFTR protein. Third, researchers could investigate the off-target effects of 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide to better understand its mechanism of action. Fourth, researchers could investigate the pharmacokinetics and pharmacodynamics of 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide to optimize its therapeutic potential. Fifth, researchers could investigate the potential of 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide as a tool for studying the role of CFTR in normal physiology and disease.

Synthesis Methods

2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide was first synthesized by Van Goor et al. in 2006 using a modified version of the Hantzsch reaction. The synthesis involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid with 3,4-dimethoxyaniline and ammonium acetate in the presence of acetic acid and ethanol. The resulting product is then purified using column chromatography to obtain the final compound.

properties

IUPAC Name

2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O3/c1-23-10-4-3-8(7-11(10)24-2)21-14(22)12-9(15(17,18)19)5-6-20-13(12)16/h3-7H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWJKEQQNUDMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide

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